molecular formula C3H10BrN B3050748 Trimethylammonium bromide CAS No. 2840-24-6

Trimethylammonium bromide

Cat. No. B3050748
CAS RN: 2840-24-6
M. Wt: 140.02 g/mol
InChI Key: AISMNBXOJRHCIA-UHFFFAOYSA-N
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Description

Trimethylammonium bromide is a quaternary ammonium salt . It has various applications in organic chemistry, including the synthesis of hydrophilic-hydrophobic block copolymers . It can also be used as a surfactant in the synthesis of ultrathin nano scrolls .


Synthesis Analysis

The synthesis of this compound involves apparent thermodynamics and reaction kinetics . The apparent activation energy of the synthesis reaction is 69.27 kJ mol −1, and the apparent reaction heat is –74.46 kJ mol −1 .


Molecular Structure Analysis

This compound has a molecular formula of C3H10BrN . Its average mass is 140.022 Da, and its Monoisotopic mass is 138.999649 Da .


Chemical Reactions Analysis

This compound demonstrates strong antibacterial activity . The positively charged detergent cetyl this compound (CTAB) enhances NP toxicity by directing the adsorption on specific crystal planes of the NPs .


Physical And Chemical Properties Analysis

This compound has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties . It demonstrates ferroelectricity just below room temperature .

Scientific Research Applications

  • Plant Growth Regulation Trimethylammonium bromide and its derivatives have been studied for their effects on plant growth. Research by Tolbert (1960) on (2-chloroethyl) trimethylammonium chloride, a compound structurally related to this compound, revealed its role as a plant growth substance. It was found to produce stockier plants with shorter and thicker stems, in contrast to the growth pattern induced by gibberellin, suggesting its potential use in agricultural science (Tolbert, 1960).

  • Nanoparticle Modification this compound has been used in the ligand exchange process for gold nanoparticles. A study by Dewi et al. (2014) demonstrated that thiol-coated nanoparticles, which were initially stabilized with cetyl this compound, remained colloidally stable and retained their size and morphology after the ligand exchange process (Dewi, Laufersky, & Nann, 2014).

  • Ferroelectricity Research A 2020 study highlighted the ferroelectric properties of this compound just below room temperature. Gao et al. reported that this compound undergoes a paraelectric–ferroelectric phase transition, accompanied by significant changes in structural, thermal, and electrical properties. This finding opens new avenues in the design and synthesis of molecular ferroelectrics (Gao et al., 2020).

  • Protein Folding Studies this compound has been used in studies involving protein folding. Chamani and Moosavi-Movahedi (2006) explored its effect on the folding and stability of denatured cytochrome c. Their findings suggest that this compound can influence the formation of molten globule states in proteins, which is important for understanding protein folding mechanisms (Chamani & Moosavi-Movahedi, 2006).

  • Surfactant Studies The adsorption behavior of alkyltrimethylammonium bromides, including this compound, at interfaces has been a subject of research. Studies by Nguyen et al. (2017) and Gilányi et al. (2008) have provided insights into the dynamics of these surfactants at the air/water interface, contributing to the understanding of surfactant behavior in various applications (Nguyen, Nguyen, & Phan, 2017) (Gilányi, Varga, Stubenrauch, & Mészáros, 2008).

  • Corrosion Inhibition Sharma et al. (2009) investigated the inhibitive effect of cetyl this compound on acid corrosion of mild steel. Their research indicated that CTAB can effectively inhibit corrosion in acidic environments, which has implications for materials science and engineering (Sharma, Chawla, & Singh, 2009).

  • Drug Delivery Systems The use of this compound in drug delivery systems has been explored. For example, Jackson et al. (2011) investigated the binding and controlled release of drugs using nanocrystalline cellulose modified with cetyl this compound. This study contributes to the development of novel drug delivery platforms (Jackson et al., 2011).

Mechanism of Action

Trimethylammonium bromide demonstrates ferroelectricity just below room temperature . The compound undergoes a first-order paraelectric–ferroelectric phase transition at the Curie temperature (Tc) around 286 K .

Safety and Hazards

Trimethylammonium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Trimethylammonium bromide has been overlooked in the past, but recent studies have shown that it demonstrates ferroelectricity just below room temperature . This finding reveals a new pathway to design and synthesize molecular ferroelectrics .

properties

IUPAC Name

N,N-dimethylmethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISMNBXOJRHCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-50-3 (Parent)
Record name Trimethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50182623
Record name Trimethylammonium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2840-24-6
Record name Trimethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylammonium bromide
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Record name Trimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182623
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Record name Trimethylammonium bromide
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Record name TRIMETHYLAMMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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